4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is a heterocyclic compound that belongs to the benzofuran family. . This compound features a benzofuran core with an amino group at the 4-position and a bromine atom at the 6-position, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives under basic conditions, followed by bromination and amination reactions . The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and brominating agents like bromine or N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The amino and bromo groups can form hydrogen bonds and halogen bonds with biological macromolecules, influencing their activity. The benzofuran core can interact with various enzymes and receptors, modulating their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,3-dihydro-1-benzofuran-3-one: Lacks the amino group, which may result in different biological activities.
4-amino-2,3-dihydro-1-benzofuran-3-one: Lacks the bromine atom, which can affect its reactivity and interactions.
4-amino-6-chloro-2,3-dihydro-1-benzofuran-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both amino and bromo groups, which provide a combination of reactivity and biological activity not found in other similar compounds. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1630263-12-5 |
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Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
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